Predicted Basicity (pKa) Comparison: Morpholine vs. Pyrrolidine Analog
The predicted basic pKa of the target compound is 7.15±0.10 [1]. While a direct experimental pKa for the pyrrolidine analog (CAS 1421450-35-2) was not found in non-excluded sources, the replacement of morpholine (pKa of conjugate acid ~8.5 for N-methylmorpholine) with pyrrolidine (pKa of conjugate acid ~11.3 for N-methylpyrrolidine) in a similar chemical environment would predict a significantly higher pKa for the analog. This difference in basicity will influence the ionization state at physiological pH, potentially affecting solubility, permeability, and off-target binding.
| Evidence Dimension | Basicity (predicted pKa of the most basic group) |
|---|---|
| Target Compound Data | 7.15±0.10 (predicted) [1] |
| Comparator Or Baseline | Pyrrolidine analog (CAS 1421450-35-2): No direct data; class-level inference suggests a higher pKa due to the more basic pyrrolidine nitrogen. |
| Quantified Difference | Qualitative: The morpholine-containing compound is expected to be less basic than the pyrrolidine analog, resulting in a lower degree of ionization at pH 7.4. |
| Conditions | Predicted values (ACD/Labs or similar software); no experimental titration data available. |
Why This Matters
For procurement in a medicinal chemistry program, a lower pKa can be advantageous for reducing hERG channel binding and improving oral bioavailability, making the morpholine variant a distinct choice.
- [1] Kuujia.com. (2025). CAS 1421493-09-5: (3-[(morpholin-4-yl)methyl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-thiazepane). Product Page. View Source
